

# Validating the Effect of Cesium Thiocyanate on Perovskite Carrier Lifetime: A Comparative Guide

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## Compound of Interest

Compound Name: Cesium thiocyanate

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In the pursuit of enhancing the efficiency and stability of perovskite solar cells, researchers have explored a myriad of additives to improve material properties. Among these, **Cesium Thiocyanate** (CsSCN) has emerged as a promising candidate for passivating defects and prolonging charge carrier lifetime, a critical factor for achieving high power conversion efficiencies. This guide provides a comparative analysis of the effects of thiocyanate-based additives, with a focus on the role of cesium, on perovskite carrier lifetime, supported by experimental data and detailed protocols.

## Comparative Performance Analysis

The introduction of thiocyanate-based additives into perovskite precursor solutions has been shown to significantly enhance the carrier lifetime and, consequently, the Power Conversion Efficiency (PCE) of perovskite solar cells. The thiocyanate ion ( $\text{SCN}^-$ ) is believed to play a crucial role in defect passivation at the grain boundaries and surface of the perovskite film, reducing non-radiative recombination pathways. When combined with cesium, a synergistic effect is often observed, leading to improved crystallinity and overall device performance.

Below is a summary of quantitative data comparing the performance of perovskite films with and without various thiocyanate-based additives.

Additive	Perovskite Composition	Carrier Lifetime (Control)	Carrier Lifetime (With Additive)	PCE (Control) (%)	PCE (With Additive) (%)	Reference
Guanidinium Thiocyanate (GuaSCN)	(FASnI <sub>3</sub> ) <sub>0.6</sub> (MAPbI <sub>3</sub> ) <sub>0.4</sub>	139 ns	1232 ns	-	>20	[1][2]
Guanidinium Thiocyanate (GTC)	FA <sub>0.75</sub> MA <sub>0.25</sub> PbI <sub>3</sub>	0.43 μs	1.62 μs	-	-	[3]
Potassium Thiocyanate (KSCN)	MAPbI <sub>3</sub>	-	1.89 μs	-	21.38	[4]
Lead Thiocyanate (Pb(SCN) <sub>2</sub> ) + Solvent Annealing	FA <sub>0.8</sub> CS <sub>0.2</sub> Pb(I <sub>0.7</sub> Br <sub>0.3</sub> ) <sub>3</sub>	332 ns	1081 ns	13.44	17.68	[5]

Note: The data presented is collated from different studies and experimental conditions may vary.

## Experimental Protocols

To validate the effect of **Cesium Thiocyanate** on perovskite carrier lifetime, a series of well-defined experimental procedures are necessary. This section outlines the detailed methodologies for the fabrication of perovskite solar cells with and without the additive, followed by the characterization of their carrier lifetime using Time-Resolved Photoluminescence (TRPL) spectroscopy.

## Perovskite Solar Cell Fabrication (One-Step Method)

This protocol describes a typical procedure for fabricating a standard n-i-p planar perovskite solar cell.

### a) Substrate Preparation:

- Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.
- The cleaned substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes to enhance the wettability of the surface.

### b) Electron Transport Layer (ETL) Deposition:

- A layer of  $\text{SnO}_2$  is deposited on the ITO substrate by spin-coating a commercially available  $\text{SnO}_2$  nanoparticle solution at 3000 rpm for 30 seconds.
- The substrates are then annealed at  $150^\circ\text{C}$  for 30 minutes in ambient air.

### c) Perovskite Precursor Solution Preparation:

- Control Solution: A standard perovskite precursor solution (e.g., for  $\text{MAPbI}_3$ ) is prepared by dissolving Methylammonium Iodide (MAI) and Lead Iodide ( $\text{PbI}_2$ ) in a 1:1 molar ratio in a mixed solvent of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v).
- CsSCN-Containing Solution: To the control solution, a specific molar percentage of **Cesium Thiocyanate** (CsSCN) is added. The solution is then stirred at room temperature for several hours to ensure complete dissolution.

### d) Perovskite Film Deposition:

- The prepared perovskite precursor solution (either control or CsSCN-containing) is spin-coated onto the  $\text{SnO}_2$  layer in a nitrogen-filled glovebox. A typical two-step spin-coating process might involve spinning at 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

- During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.
- The films are then annealed on a hotplate at a specific temperature (e.g., 100°C) for a defined duration (e.g., 10 minutes).

e) Hole Transport Layer (HTL) Deposition:

- A solution of Spiro-OMeTAD is prepared by dissolving it in chlorobenzene, to which additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are added.
- The HTL solution is then spin-coated on top of the perovskite layer at 4000 rpm for 30 seconds.

f) Metal Electrode Deposition:

- Finally, a metal electrode (e.g., 80 nm of gold or silver) is deposited on top of the HTL by thermal evaporation under high vacuum.

## Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL is a powerful non-destructive technique to measure the charge carrier lifetime in perovskite films.

a) Sample Preparation:

- Perovskite films are prepared on glass substrates following the same procedure as described in the fabrication protocol (steps a-d), both with and without the CsSCN additive.
- To minimize the influence of surface recombination, a thin passivation layer of a material like Polymethyl Methacrylate (PMMA) can be spin-coated on top of the perovskite film.

b) TRPL Measurement Setup:

- A pulsed laser with a wavelength that can be absorbed by the perovskite (e.g., 405 nm or 532 nm) is used as the excitation source.
- The photoluminescence emitted from the sample is collected and directed to a high-speed photodetector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system.

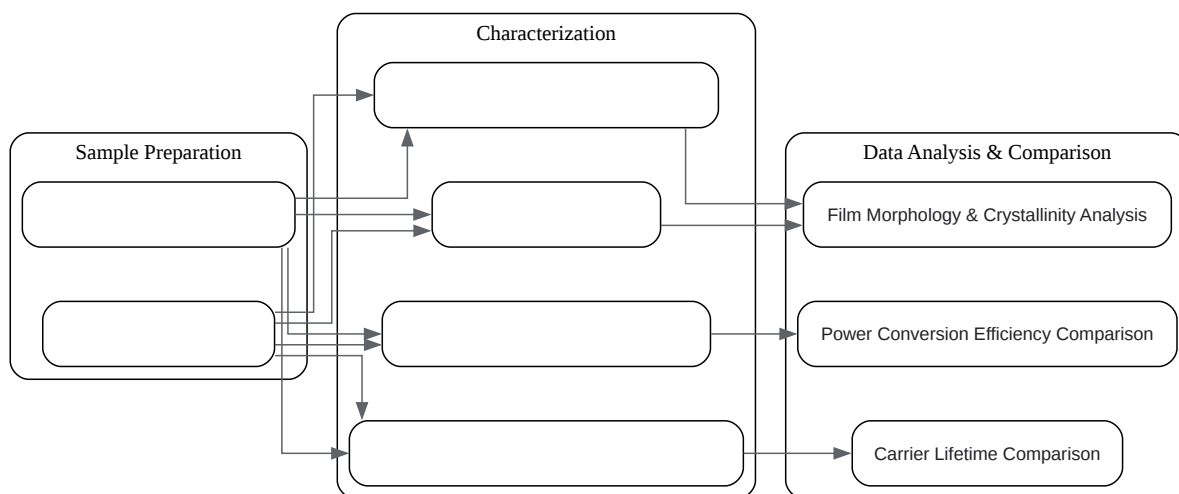
c) Data Acquisition and Analysis:

- The decay of the photoluminescence intensity over time is recorded after the laser pulse excitation.
- The resulting decay curve is then fitted with an appropriate model (e.g., a bi-exponential decay function) to extract the carrier lifetime components ( $\tau_1$  and  $\tau_2$ ) and their respective amplitudes. The average carrier lifetime ( $\tau_{avg}$ ) can then be calculated.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for validating the effect of **Cesium Thiocyanate** on perovskite carrier lifetime.

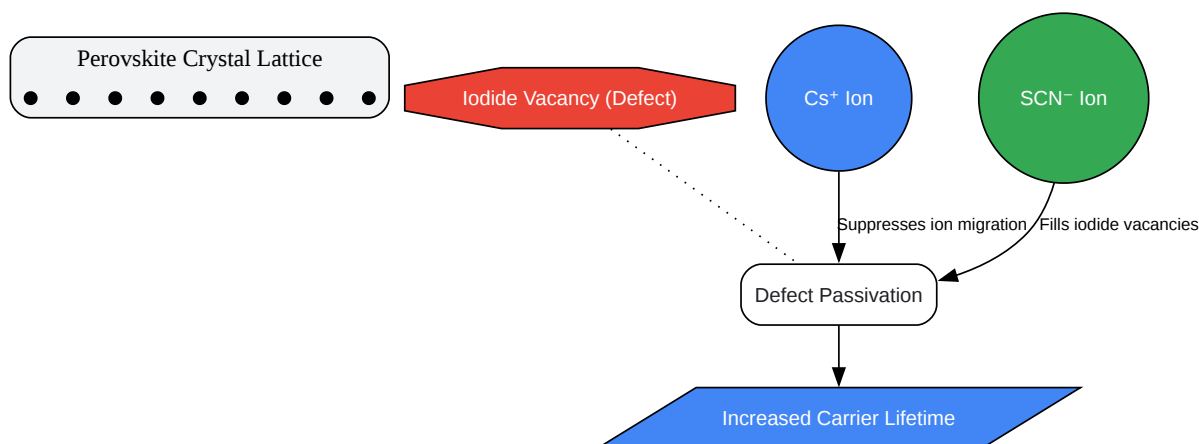


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Caption: Experimental workflow for validating the effect of CsSCN on perovskite properties.

## Proposed Mechanism of Action

The diagram below visualizes the proposed mechanism by which Cesium and Thiocyanate ions enhance perovskite carrier lifetime through defect passivation.



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Caption: Proposed mechanism of defect passivation by Cs<sup>+</sup> and SCN<sup>-</sup> ions in perovskites.

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